molecular formula C34H46Cl2N2 B1673033 Hedaquinium chloride CAS No. 4310-89-8

Hedaquinium chloride

Cat. No.: B1673033
CAS No.: 4310-89-8
M. Wt: 553.6 g/mol
InChI Key: KZUZUJNAVUAVOW-UHFFFAOYSA-L
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Description

Hedaquinium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is structurally characterized by the presence of two isoquinolinium groups connected by a long alkyl chain. This compound has been studied for its potential use as an antibacterial and antifungal agent .

Chemical Reactions Analysis

Hedaquinium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Reduction: Reduction reactions are less common for quaternary ammonium compounds like this compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary nitrogen atoms.

    Common Reagents and Conditions: Typical reagents include alkyl halides for substitution reactions, and oxidizing agents for oxidation reactions.

    Major Products: The major products depend on the specific reaction and conditions but generally include modified quaternary ammonium compounds.

Scientific Research Applications

Hedaquinium chloride has been extensively studied for its antimicrobial properties. It has shown effectiveness against a wide range of bacteria and fungi, making it a valuable compound in the field of medicinal chemistry . Some specific applications include:

Mechanism of Action

The antimicrobial action of hedaquinium chloride is primarily due to its ability to disrupt microbial cell membranes. The long alkyl chain allows the compound to integrate into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the positive charge on the quaternary ammonium group, which interacts with the negatively charged components of the microbial cell membrane .

Comparison with Similar Compounds

Hedaquinium chloride is similar to other quaternary ammonium compounds such as dequalinium chloride and benzalkonium chloride. it is unique due to its specific structure, which includes two isoquinolinium groups connected by a long alkyl chain. This structure imparts distinct antimicrobial properties and makes it particularly effective against certain strains of bacteria and fungi . Similar compounds include:

Properties

CAS No.

4310-89-8

Molecular Formula

C34H46Cl2N2

Molecular Weight

553.6 g/mol

IUPAC Name

2-(16-isoquinolin-2-ium-2-ylhexadecyl)isoquinolin-2-ium;dichloride

InChI

InChI=1S/C34H46N2.2ClH/c1(3-5-7-9-11-17-25-35-27-23-31-19-13-15-21-33(31)29-35)2-4-6-8-10-12-18-26-36-28-24-32-20-14-16-22-34(32)30-36;;/h13-16,19-24,27-30H,1-12,17-18,25-26H2;2*1H/q+2;;/p-2

InChI Key

KZUZUJNAVUAVOW-UHFFFAOYSA-L

SMILES

C1=CC=C2C=[N+](C=CC2=C1)CCCCCCCCCCCCCCCC[N+]3=CC4=CC=CC=C4C=C3.[Cl-].[Cl-]

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CCCCCCCCCCCCCCCC[N+]3=CC4=CC=CC=C4C=C3.[Cl-].[Cl-]

Appearance

Solid powder

4310-89-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hedaquinium chloride;  B1Q 16;  BIQ 16;  Teoquil;  Teoquil chloride;  USAF XR-39.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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